![molecular formula C38H34N4O4 B330110 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330110.png)
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-ethoxyphenyl-4-quinolinecarboxylic acid: This step involves the reaction of 4-ethoxyphenylamine with quinoline-4-carboxylic acid under acidic conditions to form the corresponding amide.
Coupling Reaction: The 4-ethoxyphenyl-4-quinolinecarboxylic acid is then coupled with 2-(4-ethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The intermediate product is then reacted with 2-(4-ethoxyphenyl)-4-quinolinecarbonyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these targets can lead to the modulation of various cellular processes, such as apoptosis, cell proliferation, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride: A related compound with similar structural features but different functional groups.
2-(4-ethoxyphenyl)ethanol: A simpler compound with a similar ethoxyphenyl group but lacking the quinoline moiety.
Uniqueness
2-(4-ETHOXYPHENYL)-N~4~-[2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ETHYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of ethoxyphenyl and quinoline moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C38H34N4O4 |
|---|---|
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-N-[2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C38H34N4O4/c1-3-45-27-17-13-25(14-18-27)35-23-31(29-9-5-7-11-33(29)41-35)37(43)39-21-22-40-38(44)32-24-36(42-34-12-8-6-10-30(32)34)26-15-19-28(20-16-26)46-4-2/h5-20,23-24H,3-4,21-22H2,1-2H3,(H,39,43)(H,40,44) |
Clave InChI |
PDVUVWBZSNTTFV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(benzyloxy)-5-bromo-3-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B330028.png)
![Diethyl 5-{[4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)benzoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330029.png)

![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)
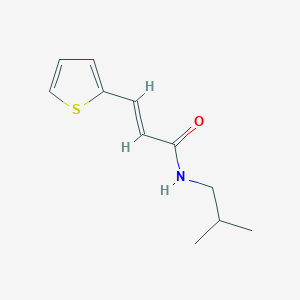
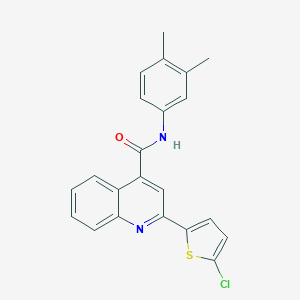
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
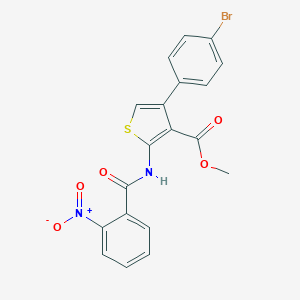
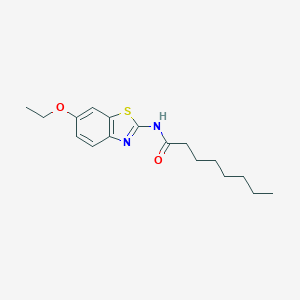
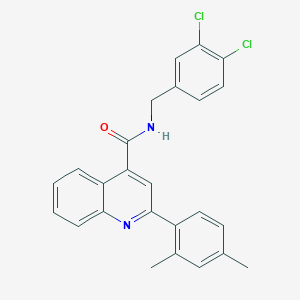
![Dimethyl 5-{[3-(3,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B330045.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(2-thienyl)acrylamide](/img/structure/B330049.png)
![N-{2-[(3,3-diphenylpropanoyl)amino]-4-methylphenyl}-3,3-diphenylpropanamide](/img/structure/B330050.png)
